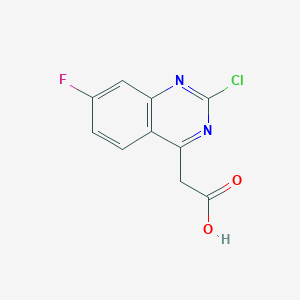

2-Chloro-7-fluoroquinazoline-4-acetic Acid

Description

Historical Trajectories and Evolution of Quinazoline (B50416) Chemistry in Academic Inquiry

The journey of quinazoline chemistry began in the 19th century. The first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was prepared by Griess in 1869. The parent quinazoline molecule was synthesized years later, first by Bischler and Lang in 1895, and then through a more effective synthesis devised by Gabriel in 1903. The name "quinazoline" (German: Chinazolin) was officially proposed by Weddige in 1887.

Early research focused on the fundamental synthesis and reactivity of the quinazoline core. scispace.com It was noted that the ring system is stable in dilute acids and bases but can be cleaved upon boiling. scispace.com It wasn't until the mid-20th century that the medicinal potential of these compounds began to be fully appreciated, sparking a surge in academic and industrial research. This interest was significantly propelled by the discovery of the biological activities of naturally occurring quinazoline alkaloids and the subsequent development of synthetic derivatives with a wide range of pharmacological effects. semanticscholar.org This evolution has transformed quinazoline from a chemical curiosity into a key building block in modern medicinal chemistry. researchgate.net

| Year | Milestone | Significance |

| 1869 | Griess prepares the first quinazoline derivative. | Marks the beginning of synthetic quinazoline chemistry. |

| 1887 | Weddige proposes the name "quinazoline". | Establishes the nomenclature for the heterocyclic system. |

| 1903 | Gabriel devises a satisfactory synthesis of the parent quinazoline. | Provides a reliable method for accessing the core scaffold, facilitating further study. |

| 1951 | The first renowned quinazoline drug, Methaqualone, is marketed. | Demonstrates the therapeutic potential of the quinazoline scaffold, specifically its sedative-hypnotic effects. |

| 2003 | The FDA approves Gefitinib (B1684475), a quinazoline-based kinase inhibitor. | Ushers in a new era of targeted cancer therapy centered on the quinazoline structure. researchgate.net |

This table provides a summary of key historical developments in the field of quinazoline chemistry.

The Foundational Role of the Quinazoline Heterocycle as a Privileged Structure in Ligand Design

The quinazoline nucleus is widely regarded as a "privileged structure" in medicinal chemistry. nih.gov This term describes a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The versatility of the quinazoline scaffold allows it to serve as a template for designing ligands that can interact with a diverse array of proteins, including enzymes like kinases and polymerases, as well as G-protein coupled receptors. nih.govmdpi.com

The structure's rigidity, combined with its capacity for substitution at various positions (notably 2, 4, 6, and 7), allows chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule. nih.govnih.gov This adaptability has led to the successful development of drugs for a multitude of conditions, including cancer, hypertension, and infectious diseases. researchgate.netnih.gov The ability to present a variety of functional groups in a defined three-dimensional space makes the quinazoline scaffold a powerful tool for probing biological systems and developing novel therapeutic agents. nih.gov

Rationale for the Focused Academic Investigation of Halogenated Quinazoline-4-acetic Acid Derivatives, Specifically 2-Chloro-7-fluoroquinazoline-4-acetic Acid

The specific academic interest in this compound stems from a rational design approach that combines several structural features known to confer potent biological activity. The investigation of this particular derivative is driven by the desire to create highly specific and effective modulators of biological targets, such as protein kinases, which are often implicated in diseases like cancer. nih.gov

Halogen Substitution: The introduction of halogen atoms, such as chlorine and fluorine, is a common strategy in medicinal chemistry to modulate a molecule's properties.

Chlorine (Cl) at the 2-position: A chloro-substituent at the C2 position of the quinazoline ring has been shown to be a key feature in potent inhibitors of various biological targets, including tubulin polymerization. nih.govnih.gov This substitution can enhance binding affinity and cellular permeability. nih.gov The 2-chloro group also serves as a versatile chemical handle for further synthetic modifications.

Fluorine (F) at the 7-position: Fluorine substitution is known to significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. mdpi.comnih.gov The high electronegativity of fluorine can influence hydrogen bonding interactions with target proteins and can block metabolic pathways, thereby increasing the compound's bioavailability and half-life. nih.govresearchgate.net In many heterocyclic systems, fluorine incorporation enhances biological potency. nih.gov

Acetic Acid Moiety at the 4-position: The placement of an acetic acid group at the C4 position introduces a carboxylic acid function, which can act as a critical hydrogen bond donor and acceptor, or as a charged group that can form salt bridges with basic residues (like lysine (B10760008) or arginine) in a protein's active site. This feature is often exploited in the design of enzyme inhibitors. researchgate.net For instance, research on quinazolin-4(3H)-one derivatives bearing an acetic acid moiety has identified potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. researchgate.netnih.gov

Therefore, the focused investigation of this compound is a logical step in the exploration of the quinazoline scaffold. It represents a deliberate combination of substituents—a chloro group for potency and synthetic versatility, a fluoro group for enhanced metabolic stability and binding, and an acetic acid group to target specific interactions within an enzyme's active site. This multi-pronged approach aims to generate a highly specific and potent chemical probe or potential therapeutic lead.

Structure

3D Structure

Properties

Molecular Formula |

C10H6ClFN2O2 |

|---|---|

Molecular Weight |

240.62 g/mol |

IUPAC Name |

2-(2-chloro-7-fluoroquinazolin-4-yl)acetic acid |

InChI |

InChI=1S/C10H6ClFN2O2/c11-10-13-7-3-5(12)1-2-6(7)8(14-10)4-9(15)16/h1-3H,4H2,(H,15,16) |

InChI Key |

OTJXBYIHMXTSNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(N=C2CC(=O)O)Cl |

Origin of Product |

United States |

Exploration of Biological Activities and Pharmacological Modulations by 2 Chloro 7 Fluoroquinazoline 4 Acetic Acid Analogues Through in Vitro Studies

Investigations into Enzyme Inhibition Capabilities of Quinazoline-4-acetic Acid Derivatives

Quinazoline (B50416) derivatives have been extensively studied for their potential to inhibit various enzymes involved in disease pathogenesis. The core structure serves as a versatile template for designing specific inhibitors.

Aldose Reductase Inhibition Studies of Quinazolinone-Acetic Acid Hybrids

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications. The inhibition of this enzyme is a promising strategy for managing these conditions. researchgate.netnih.govresearchgate.net Several studies have focused on quinazolinone-acetic acid hybrids as potent aldose reductase inhibitors. researchgate.netnih.gov

A series of novel acetic acid derivatives featuring a quinazolin-4(3H)-one ring demonstrated significant in vitro inhibitory effects on aldose reductase, with many compounds exhibiting nanomolar activity. researchgate.net For instance, compound 19 in one study, 2‐(4‐[(2‐[(4‐methylpiperazin‐1‐yl)methyl]‐4‐oxoquinazolin‐3(4H)‐ylimino)methyl]phenoxy)acetic acid, showed a particularly strong inhibitory effect with a K_i value of 61.20 ± 10.18 nM. researchgate.net Another study on quinazolinone-based 2,4-thiazolidinedione-3-acetic acid derivatives revealed potent aldose reductase inhibition, with compound 5i having an IC_50 value of 2.56 nM, making it significantly more active than the marketed drug epalrestat. nih.gov

Table 1: Aldose Reductase Inhibitory Activity of Selected Quinazolinone-Acetic Acid Analogues

| Compound | Structure | IC_50 (nM) or K_i (µM) | Reference |

|---|---|---|---|

| Compound 19 | 2‐(4‐[(2‐[(4‐methylpiperazin‐1‐yl)methyl]‐4‐oxoquinazolin‐3(4H)‐ylimino)methyl]phenoxy)acetic acid | K_i = 0.0612 µM | researchgate.net |

| Compound 9 | Cyclohexyl-substituted quinazolin-4(3H)-one with a 4-bromo-2-fluorobenzylidene moiety | K_i = 0.064 µM | researchgate.netnih.gov |

| Compound 5i | Quinazolinone-based 2,4-thiazolidinedione-3-acetic acid derivative | IC_50 = 2.56 nM | nih.gov |

Analysis of Other Relevant Enzyme Target Modulations

Beyond aldose reductase, quinazoline derivatives have been investigated as inhibitors of other enzymes, such as kinases, which are crucial in cancer cell signaling. For example, a study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e ) identified it as a selective inhibitor of Aurora A kinase, a key regulator of the cell cycle. nih.govnih.govresearchgate.net This compound displayed an IC_50 of 168.78 µM on the MCF-7 breast cancer cell line and arrested the cell cycle in the G1 phase. nih.govnih.govresearchgate.net

Some quinazolinone derivatives have also been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. Certain compounds showed selective inhibition of COX-2 over COX-1. nih.gov For instance, in a series of 2,3-disubstituted 4(3H)-quinazolinones, compounds 4 and 6 demonstrated potent COX-2 inhibitory activity with IC_50 values of 0.33 µM and 0.40 µM, respectively. nih.gov

Cellular-Level Activity Profiling of Quinazoline-Based Compounds

The pharmacological effects of quinazoline derivatives have been further characterized through various cellular assays, revealing their potential as antiproliferative, antimicrobial, and anti-inflammatory agents.

In Vitro Antiproliferative Activity against Diverse Cell Lines

The anticancer potential of quinazoline analogues has been a major area of research. mdpi.comnih.govmdpi.com A novel quinazolin-4(3H)-one derivative, BIQO-19 , demonstrated effective antiproliferative activity against various non-small cell lung cancer (NSCLC) cell lines, including those resistant to EGFR-tyrosine kinase inhibitors. nih.gov Another study reported that 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e ) exhibited cytotoxic effects on T-24 urinary bladder cancer and MCF-7 breast cancer cell lines with IC_50 values of 257.87 µM and 168.78 µM, respectively. nih.govnih.govresearchgate.net

Furthermore, a series of 7-chloroquinolinehydrazones showed significant cytotoxic activity against a panel of 60 cancer cell lines, highlighting the potential of halogenated quinoline (B57606)/quinazoline structures as anticancer agents. nih.gov

Table 2: Antiproliferative Activity of Selected Quinazoline Analogues

| Compound | Cell Line | IC_50 (µM) | Reference |

|---|---|---|---|

| BIQO-19 | EGFR-TKI-resistant NSCLC cells | Not specified | nih.gov |

| Compound 6e | T-24 (Urinary Bladder Cancer) | 257.87 | nih.govnih.govresearchgate.net |

| Compound 6e | MCF-7 (Breast Cancer) | 168.78 | nih.govnih.govresearchgate.net |

| 7-Chloroquinolinehydrazone analogue | SF-295 (CNS Cancer) | 0.688 µg/cm³ | nih.gov |

Antimicrobial Activity Evaluation against Specific Pathogens (e.g., Antibacterial, Antifungal, Anti-biofilm)

Quinazoline derivatives are known to possess a broad spectrum of antimicrobial activities. nih.govrroij.combiomedpharmajournal.org Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. biomedpharmajournal.orgeco-vector.com The presence of a chloro group in the structure has been suggested to enhance antimicrobial potency. nih.gov

For instance, certain quinazolin-4(3H)-one derivatives have shown activity against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com In one study, a triazole-fused quinazolinone, THTQ , exhibited its strongest inhibitory effects against Proteus mirabilis and Escherichia coli. nih.gov The same compound also showed potent antifungal activity against Aspergillus niger. nih.gov

Table 3: Antimicrobial Activity of Selected Quinazoline Analogues

| Compound | Pathogen | Activity | Reference |

|---|---|---|---|

| THTQ | Proteus mirabilis | MIC = 1.875 mg/mL | nih.gov |

| THTQ | Escherichia coli | MIC = 3.75 mg/mL | nih.gov |

| THTQ | Aspergillus niger | Inhibition zone = 28.57 mm | nih.gov |

Research into Anti-inflammatory Responses in Cellular Models

The anti-inflammatory properties of quinazoline derivatives have been well-documented. mdpi.commdpi.com These compounds can modulate inflammatory pathways, often through the inhibition of enzymes like COX. nih.govnih.gov A study on 7-chloro-4-(phenylselanyl) quinoline and its analogues demonstrated significant anti-inflammatory effects in mouse models, with in silico analysis suggesting a higher affinity for COX-2 over COX-1. nih.gov Another research highlighted a substituted pyrrolo-quinazoline derivative as a potent anti-inflammatory agent when compared to diclofenac. mdpi.com

Exploration of Molecular Interactions with Key Biological Receptors (e.g., Benzodiazepine (B76468) and GABA Receptors, DNA Binders)

The quinazoline scaffold is a versatile structure in medicinal chemistry, known to interact with a variety of biological targets. This section explores the molecular interactions of quinazoline analogues with key biological receptors, specifically focusing on benzodiazepine and GABA receptors, as well as their capacity to bind to DNA, as elucidated through in vitro studies. While direct research on "2-Chloro-7-fluoroquinazoline-4-acetic Acid" is not publicly available, the following findings on analogous compounds provide insight into the potential molecular interactions of this class of molecules.

Interaction with Benzodiazepine and GABA Receptors

The γ-aminobutyric acid type A (GABAA) receptor is a crucial ligand-gated ion channel in the central nervous system, responsible for mediating inhibitory neurotransmission. nih.govyoutube.com The binding of the neurotransmitter GABA to this receptor triggers the opening of a chloride ion channel, leading to neuronal hyperpolarization. nih.govyoutube.com The GABAA receptor complex also possesses allosteric modulatory sites, including the well-known benzodiazepine binding site. nih.gov Ligands that bind to this site can enhance the effect of GABA, leading to sedative, anxiolytic, and anticonvulsant effects.

Research into pyrazolo[1,5-a]quinazoline derivatives has revealed their potential as modulators of the GABAA receptor. nih.govnih.gov These compounds have been synthesized and evaluated for their ability to displace radiolabeled flumazenil, a known benzodiazepine antagonist, from its binding site. mdpi.com

A molecular docking study of quinazolin-4(3H)-one derivatives with the GABAA receptor (PDB code: 4COF) was conducted to predict their potential as antiepileptic agents. ijpsdronline.com The study used diazepam as a reference standard. The docking scores of twenty quinazolinone derivatives ranged from -7.1 to -9.3 kcal/mol, with the derivative Q-18 exhibiting the highest binding energy. ijpsdronline.com These results suggest a higher binding affinity for the GABAA receptor compared to diazepam, indicating their potential as potent GABAergic molecules. ijpsdronline.com

Electrophysiological studies on recombinant α1β2γ2L-GABAA receptors expressed in Xenopus laevis oocytes have been employed to characterize the functional activity of these quinazoline analogues. nih.govnih.govnih.gov These studies measure the modulation of GABA-induced chloride currents by the test compounds. For instance, some 8-chloropyrazolo[1,5-a]quinazoline derivatives have been shown to act as modulators of the GABAA receptor. nih.govnih.gov

The following table summarizes the findings from a study on pyrazolo[1,5-a]quinazoline derivatives and their interaction with GABAA receptors.

| Compound ID | Structure | Receptor Interaction | Reference |

| Q-18 | Substituted quinazolin-4(3H)-one | Highest binding energy (-9.3 kcal/mol) with GABAA receptor in a molecular docking study. | ijpsdronline.com |

| 8-chloropyrazolo[1,5-a]quinazoline derivatives | Pyrazolo[1,5-a]quinazoline core with chlorine at position 8 | Predicted to have a profile on the α1β2γ2-GABAAR subtype through molecular docking and proximity frequency evaluation. | nih.govnih.gov |

DNA Binders

Quinazoline derivatives have also been investigated for their ability to interact with DNA, a mechanism that is often associated with anticancer activity. nih.gov This interaction can occur through various modes, including intercalation between DNA base pairs and binding to the minor or major grooves.

A study on new quinazolin-2,4-dione derivatives explored their potential as antibacterial agents through the inhibition of DNA gyrase. nih.gov Molecular docking studies with the DNA gyrase enzyme (PDB: 2xct) revealed that these compounds form hydrogen bonds and pi-H interactions with the active site residues. For example, compound 3c in the study, a quinazolin-2,4-dione derivative, showed intricate interactions with DNA gyrase, which correlated with its high antimicrobial activity. nih.gov

Another class of compounds, nih.govnih.govnih.govtriazolo[4,3-c]quinazolines, were designed and synthesized as potential DNA intercalators and topoisomerase II (Topo II) inhibitors. nih.gov Their cytotoxic and DNA binding activities were evaluated, with compound 16 from the study emerging as a potent cytotoxic and Topo II inhibitor. The study suggested that the planar aromatic system of the triazoloquinazoline core is crucial for DNA intercalation. nih.gov

Furthermore, quinazoline-pyrimidine hybrids have been identified as selective G-quadruplex (G4) DNA ligands. G4 DNA structures are of interest as therapeutic targets in cancer as they are found in the promoter regions of many oncogenes. 2D-NMR experiments have shown that these ligands can bind to the G-tetrads of G4 DNA, suggesting a potential mechanism for their anticancer effects.

The table below details the interactions of specific quinazoline analogues with DNA.

| Compound ID | Class | Mechanism of DNA Interaction | Key Findings | Reference |

| 3c | Quinazolin-2,4-dione derivative | DNA gyrase inhibition | Formed two hydrogen bonds with Lys1043 and Ile1175 and dual pi-H interactions with adenine (B156593) DA18. | nih.gov |

| 16 | nih.govnih.govnih.govtriazolo[4,3-c]quinazoline derivative | DNA intercalation and Topo II inhibition | Showed the highest intercalation activity (10.25 μM) among the tested compounds. | nih.gov |

| 14b | Quinazoline-pyrimidine hybrid | G-quadruplex DNA binding | 2D-NMR showed strong effects on the exposed G-tetrads of c-MYC Pu22 G4 DNA. |

Mechanistic Elucidation of Biological Actions and Molecular Interactions of 2 Chloro 7 Fluoroquinazoline 4 Acetic Acid

Identification and Validation of Specific Molecular Targets

The initial step in elucidating the mechanism of action for any compound involves identifying its specific molecular binding partners. However, for 2-Chloro-7-fluoroquinazoline-4-acetic Acid, this information is not present in the current body of scientific literature.

Ligand Binding Assays for Receptor Interaction Profiling

Ligand binding assays are crucial for determining the affinity of a compound for a range of biological receptors. Such studies would reveal whether this compound interacts with specific cell surface or intracellular receptors, thereby initiating a signaling cascade. At present, no published studies detailing the results of ligand binding assays for this compound could be identified.

Enzymatic Assays to Confirm Direct Enzyme Inhibition

Many quinazoline (B50416) derivatives are known to function as enzyme inhibitors. Enzymatic assays are performed to confirm direct inhibition and to quantify the potency of such interactions, typically reported as an IC₅₀ value. Research detailing the screening of this compound against a panel of enzymes, or its specific inhibitory activity against any particular enzyme, is not available.

Studies on Tubulin Binding and Microtubule Polymerization Inhibition by Quinazoline Analogues

A number of quinazoline analogues have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, making them attractive anticancer agents. nih.govnih.govresearchgate.net These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, disrupting the dynamics of microtubule assembly and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.govscbt.com For instance, certain novel quinazoline derivatives have demonstrated significant antiproliferative activity by effectively inhibiting microtubule polymerization. nih.gov Molecular docking studies have further supported the interaction of these analogues within the hydrophobic pocket of the colchicine binding site. researchgate.netbldpharm.com While this provides a potential avenue of investigation for this compound, there are no specific studies confirming that it shares this mechanism of action.

Dissection of Downstream Signaling Pathway Perturbations

Following the interaction of a compound with its molecular target, a cascade of downstream signaling events is typically triggered. Investigating these perturbations is key to understanding the broader cellular response. For other quinazoline derivatives, such as the Aurora A kinase inhibitor 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, the downstream effects have been characterized and include cell cycle arrest at the G1 phase and induction of apoptosis. nih.govsigmaaldrich.com However, for this compound, there is no available research that delineates its impact on any intracellular signaling pathways.

Characterization of Ligand-Target Complex Formation Dynamics

A detailed understanding of the interaction between a ligand and its target includes the dynamics of complex formation, such as association and dissociation rates. This information, often obtained through techniques like surface plasmon resonance or isothermal titration calorimetry, provides deeper insight into the stability and duration of the drug-target interaction. No such kinetic data for the binding of this compound to a molecular target has been published.

Structure Activity Relationship Sar Analysis of 2 Chloro 7 Fluoroquinazoline 4 Acetic Acid and Its Derivatives

The Impact of Halogen Substituents (C-2 Chloro and C-7 Fluoro) on Biological Activity and Molecular Recognition

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. In the context of the quinazoline (B50416) scaffold, halogenation at various positions has been shown to be a critical determinant of potency and selectivity.

The fluoro group at the C-7 position also plays a significant role. Fluorine, being the most electronegative element, can alter the electronic distribution within the quinazoline ring system, influencing its interaction with biological targets. It can also enhance metabolic stability and membrane permeability. While direct SAR studies on 2-chloro-7-fluoroquinazoline-4-acetic acid are not extensively available, research on related quinoline (B57606) and quinazoline derivatives provides valuable insights. For example, in a study of 7-chloro-4-(phenylselanyl)quinoline analogues, the introduction of a fluorine atom on the phenylselanyl moiety was shown to modulate antinociceptive and anti-inflammatory effects. researchgate.net The presence of halogens at the C-6 and C-8 positions of the quinazolinone ring has been noted to improve antimicrobial activities. nih.gov

The combination of both chloro and fluoro substituents on the quinazoline ring likely results in a unique electronic and steric profile that can enhance binding affinity to specific biological targets. The electron-withdrawing nature of both halogens can influence the pKa of the quinazoline nitrogen atoms and the acetic acid moiety, which can be critical for molecular recognition.

Table 1: Biological Activity of Halogenated Quinazoline and Quinoline Derivatives

| Compound/Derivative Class | Key Halogen Substituents | Observed Biological Activity | Reference |

| 2-Chloroquinazoline derivatives | C-2 Chloro | Anti-proliferation (EGFR-TK inhibition) | nih.gov |

| 7-Chloro-4-(phenylselanyl)quinoline analogues | C-7 Chloro | Antinociceptive and anti-inflammatory | researchgate.net |

| Quinazolinone derivatives | Halogens at C-6 and C-8 | Improved antimicrobial activity | nih.gov |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | C-8 Fluoro | Aurora A kinase inhibition | mdpi.com |

Significance of the Acetic Acid Moiety at the C-4 Position for Target Affinity and Selectivity

The substituent at the C-4 position of the quinazoline ring is pivotal in defining the pharmacological profile of these compounds. The introduction of an acetic acid moiety at the C-4 position introduces a flexible acidic group that can participate in crucial interactions with biological targets.

The carboxylic acid function can act as a hydrogen bond donor and acceptor, and at physiological pH, it will exist predominantly in its carboxylate form, enabling ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein's active site. This has been a key strategy in the design of various enzyme inhibitors.

A study on novel acetic acid derivatives containing a quinazolin-4(3H)-one ring demonstrated their potential as potent aldose reductase inhibitors. nih.govresearchgate.net All the synthesized compounds in this series exhibited nanomolar activity against the target enzyme, highlighting the importance of the acetic acid moiety for this specific biological activity. nih.gov For instance, the compound 2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid showed a strong inhibitory effect with a KI value of 61.20 ± 10.18 nM. nih.gov

In another example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was identified as a novel and selective Aurora A kinase inhibitor. mdpi.com The presence of the carboxylic acid at C-4 was crucial for its activity. This further emphasizes that the acetic acid (or more broadly, a carboxylic acid) at this position can be a key pharmacophoric feature for kinase inhibition.

Table 2: Quinazoline Derivatives with C-4 Acetic or Carboxylic Acid Moieties and their Biological Targets

| Compound Series | C-4 Substituent | Biological Target | Key Findings | Reference |

| Acetic acid derivatives of quinazolin-4(3H)-one | Acetic acid | Aldose Reductase | Nanomolar inhibitory activity | nih.govresearchgate.net |

| 2-(3-Bromophenyl)-8-fluoroquinazoline derivatives | Carboxylic acid | Aurora A Kinase | Selective inhibition and induction of apoptosis | mdpi.com |

Influence of Modifications to the Quinazoline Core on Pharmacological Profiles

The quinazoline core itself, being a fused heterocyclic system of a benzene (B151609) and a pyrimidine (B1678525) ring, serves as a rigid scaffold that orients the substituents in a defined spatial arrangement for optimal interaction with a biological target. Modifications to this core, such as the introduction of additional substituents or alterations in the ring structure, can have a profound impact on the pharmacological profile.

Structure-activity relationship studies have shown that substitutions at various positions of the quinazoline ring can lead to a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.gov For instance, the substitution pattern on the benzene ring of the quinazoline nucleus can significantly affect potency and selectivity. In a series of quinazolinone derivatives, the introduction of a methyl group at the C-6 position was explored to improve CDK9 inhibitory activity. mdpi.com

Furthermore, the oxidation state of the quinazoline ring, such as in quinazolin-4-ones, can influence the molecule's ability to act as a hydrogen bond donor or acceptor, thereby altering its binding mode. The development of the lipophilic character at the C-4 position of the quinazoline ring has been suggested as a desirable feature for novel inhibitory affinity against certain targets. nih.gov

The isomeric form of the diazanaphthalene core, such as quinoxaline, cinnoline, and phthalazine, also leads to distinct pharmacological properties, indicating that the relative positions of the nitrogen atoms within the heterocyclic system are critical for biological activity. scispace.com

Table 3: Effect of Quinazoline Core Modifications on Biological Activity

| Modification | Example Compound/Series | Effect on Pharmacological Profile | Reference |

| Substitution at C-6 | 6-Methyl-substituted quinazolin-4-one derivatives | Improved CDK9 inhibitory activity | mdpi.com |

| Oxidation of the ring | Quinazolin-4-one derivatives | Potent aldose reductase inhibitors | nih.govresearchgate.net |

| Isomeric core | Quinoxaline, Cinnoline, Phthalazine | Distinct pharmacological properties from quinazoline | scispace.com |

Establishment of Key Pharmacophoric Elements for Optimized Biological Performance

A pharmacophore model for a specific biological target outlines the essential steric and electronic features required for a molecule to exhibit optimal interaction and elicit a biological response. For quinazoline derivatives, several key pharmacophoric elements can be identified based on available SAR data.

For many kinase inhibitors based on the quinazoline scaffold, the following features are often crucial:

A heterocyclic ring system (the quinazoline core): This acts as a scaffold to correctly position the other pharmacophoric groups.

A hydrogen bond acceptor: The nitrogen atom at the N-1 or N-3 position of the quinazoline ring often forms a critical hydrogen bond with the hinge region of the kinase active site.

Substituents on the benzene ring: These can occupy hydrophobic pockets within the active site, enhancing binding affinity. The 7-fluoro group in this compound likely serves this purpose.

A group at the C-4 position: This group often points towards the solvent-exposed region and can be modified to improve selectivity and physicochemical properties. The acetic acid moiety, with its potential for ionic and hydrogen bonding, is a key feature in this regard.

A substituent at the C-2 position: This can provide additional interactions with the target protein. The 2-chloro group can contribute to binding through hydrophobic or halogen bonding interactions.

Pharmacophore modeling of quinazoline-based acetylcholinesterase inhibitors has identified features such as aromatic rings, hydrogen bond acceptors, and hydrophobic groups as being essential for activity. researchgate.net Similarly, for quinazoline derivatives targeting EGFR, the quinazoline core's ability to form hydrogen bonds and the presence of hydrophobic substituents are key to their inhibitory action. nih.gov

The specific combination of a C-2 chloro, a C-7 fluoro, and a C-4 acetic acid group in the target compound suggests a pharmacophore designed for a specific binding site, where each element plays a defined role in achieving high affinity and selectivity.

Table 4: General Pharmacophoric Features of Quinazoline Derivatives

| Pharmacophoric Feature | Potential Role in Biological Activity | Example Target Class |

| Quinazoline Core | Scaffold for optimal substituent orientation | Kinases, Enzymes |

| N-1/N-3 Nitrogen | Hydrogen bond acceptor in hinge regions | Kinases |

| C-7 Halogen (e.g., Fluoro) | Interaction with hydrophobic pockets, metabolic stability | Kinases, Various Enzymes |

| C-4 Acidic Moiety (e.g., Acetic Acid) | Ionic interactions, hydrogen bonding, improved selectivity | Kinases, Aldose Reductase |

| C-2 Substituent (e.g., Chloro) | Hydrophobic or halogen bonding interactions | Kinases, Various Enzymes |

Computational Chemistry and in Silico Modeling in the Academic Study of 2 Chloro 7 Fluoroquinazoline 4 Acetic Acid

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding the binding mechanism of a ligand to its biological target, such as a protein or enzyme, at a molecular level.

In the academic research of quinazoline (B50416) derivatives, molecular docking has been extensively used to elucidate their binding modes with various protein targets. For instance, studies on fluoroquinazolinone derivatives have employed molecular docking to investigate their interactions with the epidermal growth factor receptor (EGFR) and tubulin, both of which are significant targets in cancer therapy. nih.gov These simulations have successfully rationalized the observed cytotoxic activities of these compounds against cancer cell lines. nih.gov

Similarly, molecular docking studies on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a structural analog, have been conducted to explore its binding to Aurora A kinase, a key regulator of cell division that is often overexpressed in cancers. nih.govresearchgate.netmdpi.com The results of these simulations revealed significant binding interactions within the active site of the enzyme, with the fluorine atom on the quinazoline ring playing a crucial role in binding to the hinge region. nih.gov The docking studies also helped in explaining the selectivity of these compounds for Aurora A over other kinases. nih.govresearchgate.netmdpi.com

The general process of a molecular docking study involves the preparation of the ligand and receptor structures, followed by the docking simulation using specialized software, and finally, the analysis of the resulting binding poses and interaction energies.

Table 1: Key Amino Acid Interactions in Molecular Docking of a Quinazoline Analog

| Interacting Residue | Type of Interaction |

| Alanine | Hydrophobic |

| Valine | Hydrophobic |

| Leucine | Hydrophobic |

| Glutamine | Hydrogen Bonding |

| Tyrosine | Pi-Pi Stacking |

| Proline | van der Waals |

This table is illustrative of typical interactions observed in docking studies of quinazoline derivatives with protein kinases and is based on findings for 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research and Analog Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the potency of newly designed analogs, thereby guiding lead optimization efforts. nih.gov

While specific QSAR studies on 2-Chloro-7-fluoroquinazoline-4-acetic acid are not extensively reported in the available literature, the methodology is widely applied to various classes of therapeutic agents, including anti-influenza agents. nih.gov A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For a compound like this compound, a QSAR study would involve synthesizing a series of analogs with variations at different positions of the quinazoline scaffold and the acetic acid side chain. The biological activity of these analogs would be determined, and a QSAR model would then be developed to guide the design of more potent derivatives.

Molecular Dynamics Simulations for Understanding Ligand-Target Binding Dynamics and Conformational Landscapes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. Unlike the static picture provided by molecular docking, MD simulations can reveal the conformational changes in both the ligand and the protein upon binding, the stability of the binding interactions, and the role of solvent molecules.

In the context of quinazoline derivatives, MD simulations have been employed to study the interaction of quinazoline-2,4,6-triamine analogs with EGFR tyrosine kinase. nih.gov These simulations have been crucial in confirming the stability of the hydrogen bonds observed in docking studies and in providing insights into the thermodynamic aspects of binding. nih.gov The results of these simulations often show good correlation with experimental data, such as IC50 values. nih.gov

An MD simulation of this compound bound to its target would involve placing the docked complex in a simulated physiological environment (a box of water molecules and ions) and then solving Newton's equations of motion for all the atoms in the system over a certain period. The resulting trajectory provides a wealth of information about the flexibility of the ligand, the conformational landscape of the protein's active site, and the key interactions that contribute to the stability of the complex.

In Silico Evaluation of Molecular Properties Relevant to Biological Interaction (excluding ADME/Toxicity)

Beyond predicting binding modes and activities, computational methods are also used to evaluate a range of molecular properties that are crucial for a compound's biological interactions. These properties, which can be calculated in silico, help in the early stages of drug discovery to select compounds with favorable characteristics.

For a molecule like this compound, these properties would include:

Electronic Properties: The distribution of charge within the molecule, its dipole moment, and its polarizability can significantly influence its ability to interact with the biological target.

Steric Properties: The size and shape of the molecule are critical for its ability to fit into the binding site of the target protein.

Lipophilicity: This property, often expressed as logP, influences the compound's ability to cross cell membranes and can affect its binding to both the target and to off-target proteins.

Studies on related quinazoline derivatives have shown that the presence and position of substituents, such as the fluorine atom in 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, can have a significant impact on the binding affinity by influencing these molecular properties. nih.gov

Table 2: Calculated Molecular Properties of a Representative Quinazoline Derivative

| Property | Value | Significance |

| Molecular Weight | Varies | Influences diffusion and transport properties. |

| LogP | Varies | Indicator of lipophilicity and membrane permeability. |

| Number of H-Bond Donors | Varies | Potential for forming hydrogen bonds with the target. |

| Number of H-Bond Acceptors | Varies | Potential for forming hydrogen bonds with the target. |

| Polar Surface Area | Varies | Relates to membrane permeability. |

This table provides a general overview of the types of molecular properties evaluated for drug candidates. The specific values would be calculated for this compound and its analogs.

Rational Design, Synthesis, and Comparative Biological Evaluation of Novel Analogues of 2 Chloro 7 Fluoroquinazoline 4 Acetic Acid

Principles of Rational Drug Design Applied to Quinazoline (B50416) Scaffolds

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological targets and their mechanisms of action. For quinazoline scaffolds, this process often involves targeting specific enzymes or receptors implicated in disease pathways. The quinazoline nucleus is recognized as a "privileged scaffold" because it can bind to multiple, diverse biological targets with high affinity. nih.gov

Key principles applied in the design of novel quinazoline-based compounds include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target (e.g., an enzyme's active site) is known, SBDD can be used to design molecules that fit precisely into the binding pocket. For instance, many quinazoline derivatives have been designed as kinase inhibitors by targeting the ATP-binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govmdpi.com The design process focuses on establishing key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues in the target's active site.

Pharmacophore Modeling: A pharmacophore model represents the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) necessary for biological activity. For the 2-Chloro-7-fluoroquinazoline-4-acetic acid framework, the quinazoline ring acts as a core aromatic feature, the 7-fluoro group can modulate electronic properties and metabolic stability, the 2-chloro position serves as a reactive handle for introducing diverse substituents, and the 4-acetic acid moiety provides a key hydrogen bond donor/acceptor and a potential point for salt formation or further derivatization.

Bioisosteric Replacement: This strategy involves replacing certain functional groups in a molecule with other groups that have similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. For example, the carboxylic acid of the acetic acid side chain could be replaced with a tetrazole or a sulfonamide group to explore different binding interactions or improve cell permeability.

In the context of this compound, rational design would leverage the quinazoline core for its proven role in binding to targets like kinases. nih.gov The fluorine atom at the 7-position can enhance binding affinity and improve metabolic resistance, while the chloro group at the 2-position is a versatile synthetic handle for introducing a variety of chemical moieties to probe the target's binding site. nih.gov The acetic acid group at the 4-position can be crucial for establishing interactions with specific residues or improving the solubility of the compounds. researchgate.net

Strategies for Structural Diversification around the this compound Framework

Structural diversification is a critical step in optimizing a lead compound to enhance its biological activity and drug-like properties. For the this compound scaffold, several positions are amenable to modification to generate a library of novel analogues.

Modification at the 2-Position: The chlorine atom at the C2 position is an excellent leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of substituents.

Introduction of Amino Groups: Reaction with various primary and secondary amines (aliphatic, aromatic, or heterocyclic) can yield a series of 2-aminoquinazoline (B112073) derivatives. This is a common strategy used to modulate the compound's interaction with the hinge region of kinase domains. nih.gov

Introduction of Thioethers: Thiol-containing nucleophiles can be used to displace the chlorine, leading to the formation of 2-thioether derivatives. The sulfur atom can act as a hydrogen bond acceptor and the attached organic group can explore different regions of the binding pocket.

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, can be employed to introduce aryl, heteroaryl, or alkynyl groups at the 2-position, significantly expanding the structural diversity.

Modification of the 4-Acetic Acid Side Chain: The carboxylic acid group is a key functional handle for diversification.

Amide Formation: Coupling the carboxylic acid with a diverse set of amines leads to the formation of amides. This modification can introduce new hydrogen bonding patterns and alter the compound's physicochemical properties.

Esterification: Conversion of the acid to various esters can improve cell membrane permeability and allow for the design of prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

Chain Homologation or Variation: The length and nature of the linker between the quinazoline ring and the terminal acid/ester/amide group can be varied to optimize the positioning of the functional group within the target's binding site.

Bioisosteric Replacement of the Carboxylic Acid: As mentioned, replacing the carboxylic acid with bioisosteres like tetrazoles, hydroxamic acids, or sulfonamides can lead to compounds with improved potency or different pharmacological profiles.

These diversification strategies allow for a systematic exploration of the structure-activity relationship (SAR), helping to identify the optimal substituents for achieving high potency and selectivity.

Systematic Synthesis of Designed Analogues and Libraries

The synthesis of a library of analogues based on the this compound scaffold would typically begin with the construction of a key intermediate, 7-fluoroquinazoline-2,4(1H,3H)-dione. This intermediate can be prepared from 2-amino-4-fluorobenzoic acid. nih.gov

A plausible synthetic route is outlined below:

Formation of the Quinazoline Core: The starting material, 2-amino-4-fluorobenzoic acid, can be cyclized with a reagent like urea (B33335) or sodium cyanate (B1221674) followed by base-induced ring closure to form 7-fluoroquinazoline-2,4(1H,3H)-dione. nih.gov

Chlorination: The resulting dione (B5365651) can be treated with a chlorinating agent such as phosphoryl chloride (POCl₃) in the presence of a base like N,N-diethylaniline to yield the key intermediate, 2,4-dichloro-7-fluoroquinazoline. nih.gov

Introduction of the Acetic Acid Side Chain: The more reactive chlorine at the 4-position can be selectively displaced by a nucleophile like the enolate of diethyl malonate. Subsequent hydrolysis and decarboxylation would yield the core scaffold, this compound.

With the core scaffold in hand, a library of analogues can be synthesized using the diversification strategies outlined previously:

Synthesis of 2-Substituted Analogues: The 2-chloro group of the core scaffold can be substituted by reacting it with various nucleophiles (e.g., anilines, piperazines, thiophenols) in a suitable solvent, often with heating or under catalytic conditions. For example, heating with a substituted aniline (B41778) in a solvent like isopropanol (B130326) can yield the corresponding 2-anilino-7-fluoroquinazoline-4-acetic acid derivative. nih.gov

Synthesis of 4-Acetic Acid Amide Analogues: The carboxylic acid of the scaffold can be activated using standard peptide coupling reagents (e.g., HATU, HBTU) and then reacted with a library of amines to produce the corresponding amides.

These synthetic routes are generally robust and can be adapted for parallel synthesis to efficiently generate a large library of compounds for biological screening.

Comparative In Vitro Biological Assessment of Synthesized Analogues to Delineate Activity Trends

Once a library of analogues is synthesized, the next step is to evaluate their biological activity through in vitro assays. The choice of assay depends on the intended therapeutic target. Given that many quinazoline derivatives are kinase inhibitors, a common approach is to screen the compounds for their ability to inhibit specific kinases, such as EGFR, VEGFR, or Aurora kinases. nih.govnih.gov Additionally, cytotoxicity assays against various cancer cell lines are frequently performed to assess the anti-proliferative effects of the compounds. acs.orgucr.edu

The results from these assays are used to establish a Structure-Activity Relationship (SAR), which provides insights into how different structural modifications influence biological activity. For example, a hypothetical SAR study for a library of 2-substituted analogues of this compound might yield data similar to that presented in the table below, which is representative of findings for related quinazoline series. nih.govnih.gov

Table 1: Representative In Vitro Activity of 2-Substituted-7-fluoroquinazoline-4-acetic Acid Analogues Data is hypothetical and for illustrative purposes to demonstrate potential SAR trends based on published data for analogous compounds.

| Compound ID | R-Group at 2-Position | EGFR IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 1 | -Cl (Parent Scaffold) | >50 | >50 |

| 2a | -NH-(4-methoxyphenyl) | 5.2 | 10.8 |

| 2b | -NH-(3-chloro-4-fluorophenyl) | 0.15 | 1.2 |

| 2c | -NH-(3-ethynylphenyl) | 0.09 | 0.8 |

| 2d | -NH-(pyridin-3-yl) | 2.5 | 8.1 |

| 2e | -S-(4-chlorophenyl) | 8.9 | 15.3 |

From this representative data, several activity trends can be delineated:

These SAR trends provide a roadmap for the next cycle of drug design, guiding the synthesis of more refined analogues with potentially improved potency and selectivity. For instance, based on the data above, further exploration of small, electron-deficient substituents on the 2-anilino ring would be a logical next step.

Future Research Trajectories and Broader Academic Implications of 2 Chloro 7 Fluoroquinazoline 4 Acetic Acid Research

Advancements in Synthetic Methodologies for Complex Halogenated Quinazolines

The synthesis of polysubstituted quinazolines, particularly those bearing halogen atoms, is a dynamic area of organic chemistry. nih.govjocpr.com The development of efficient and regioselective synthetic routes is crucial for accessing novel derivatives for biological screening. Future research on the synthesis of 2-Chloro-7-fluoroquinazoline-4-acetic acid and its analogs will likely focus on several key areas:

Metal-Catalyzed Cross-Coupling Reactions: Halogenated quinazolines are excellent substrates for a variety of metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These methods allow for the introduction of a wide range of substituents at the 2- and 4-positions of the quinazoline (B50416) ring, enabling the creation of diverse chemical libraries for high-throughput screening.

Flow Chemistry and Microwave-Assisted Synthesis: To accelerate the discovery process, researchers will likely employ modern synthetic technologies such as flow chemistry and microwave-assisted synthesis. These techniques can significantly reduce reaction times, improve yields, and allow for the rapid generation of analog libraries.

A key challenge in the synthesis of complex halogenated quinazolines is controlling the regioselectivity, especially when multiple halogen atoms are present. The development of novel catalysts and reaction conditions that allow for the selective functionalization of specific positions on the quinazoline ring will be a significant area of advancement.

Identification of Novel Biological Targets Responsive to Quinazoline-Based Probes

Quinazoline derivatives are well-known for their interactions with a variety of biological targets, most notably protein kinases. nih.govnih.gov Many clinically approved cancer drugs, such as gefitinib (B1684475) and erlotinib, are based on the quinazoline scaffold and function as epidermal growth factor receptor (EGFR) inhibitors.

Future research into this compound will undoubtedly involve screening against a broad panel of kinases to identify potential inhibitory activity. Based on structurally similar compounds, such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid which has been investigated as an Aurora A kinase inhibitor, it is plausible that this compound could also exhibit activity against this or other related kinases. nih.govresearchgate.net

Beyond kinases, the quinazoline scaffold has been implicated in the modulation of other biological targets. Future investigations could explore the interaction of this compound with:

Other Enzymes: Dihydrofolate reductase (DHFR) is another known target for some quinazoline-based drugs. nih.gov

G-protein Coupled Receptors (GPCRs): Certain quinazoline derivatives have shown activity at GPCRs, suggesting another avenue for investigation.

DNA and RNA: The planar nature of the quinazoline ring allows for potential intercalation with nucleic acids, a mechanism of action for some anticancer agents.

The identification of novel biological targets for this compound would not only open up new therapeutic possibilities but also provide valuable tools for basic research.

Contributions to Fundamental Understanding of Ligand-Target Interactions and Chemoinformatics

The study of how small molecules like this compound bind to their biological targets provides fundamental insights into the principles of molecular recognition. The presence of halogen atoms (chlorine and fluorine) and a carboxylic acid group offers unique opportunities for detailed structure-activity relationship (SAR) studies.

Key areas of contribution include:

Halogen Bonding: The fluorine and chlorine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in ligand-protein binding. The systematic variation of these halogens and their positions on the quinazoline ring can provide valuable data on the role of halogen bonds in target affinity and selectivity.

Hydrogen Bonding and Salt Bridges: The carboxylic acid moiety is capable of forming strong hydrogen bonds and salt bridges with amino acid residues in a protein's active site. The study of how this group influences binding orientation and affinity will be crucial.

Computational Modeling and Chemoinformatics: Molecular docking and molecular dynamics simulations will be invaluable tools for predicting the binding mode of this compound to various targets. nih.gov These in silico studies can guide the rational design of more potent and selective analogs. The experimental data generated from the study of this compound and its derivatives will, in turn, contribute to the refinement of computational models and chemoinformatic databases, improving their predictive power for other quinazoline-based ligands.

The following table outlines potential interactions of the key functional groups of this compound with a hypothetical protein target:

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Quinazoline Nitrogen | Hydrogen Bond Acceptor | Lysine (B10760008), Arginine, Serine |

| 2-Chloro Group | Halogen Bond, Hydrophobic | Leucine, Isoleucine, Methionine |

| 7-Fluoro Group | Halogen Bond, Dipole-Dipole | Backbone Carbonyls, Polar Residues |

| 4-Acetic Acid | Hydrogen Bond Donor/Acceptor, Salt Bridge | Arginine, Lysine, Histidine, Aspartate, Glutamate |

Development as Chemical Probes for Elucidating Biological Mechanisms

A well-characterized small molecule with a specific biological target can serve as a powerful chemical probe to investigate complex biological pathways. Should this compound be found to be a potent and selective inhibitor of a particular enzyme, it could be developed into such a tool.

Potential applications as a chemical probe include:

Target Validation: By selectively inhibiting a specific protein, this compound could be used to confirm the role of that protein in a particular cellular process or disease state.

Pathway Elucidation: The use of this probe in cell-based assays can help to unravel the downstream effects of inhibiting its target, providing a clearer picture of signaling cascades.

Fluorescent Labeling: The acetic acid side chain provides a convenient handle for the attachment of a fluorophore. The resulting fluorescent probe could be used in cellular imaging studies to visualize the localization and dynamics of its biological target.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.